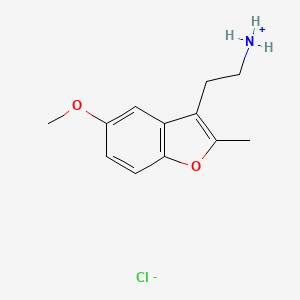

3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride

Description

3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride (CID 34143) is a benzofuran-derived compound with a molecular formula of C₁₂H₁₅NO₂·HCl and a molecular weight of 253.71 g/mol. Its structural features include a benzofuran core substituted with a methyl group at position 2, a methoxy group at position 5, and a 2-aminoethyl side chain at position 3. The SMILES notation is CC1=C(C2=C(O1)C=CC(=C2)OC)CCN, and its InChIKey is MHGCOBSOOYSFIT-UHFFFAOYSA-N.

Key physicochemical data include predicted collision cross-section (CCS) values in mass spectrometry, such as 124.4 Ų for the [M+H]⁺ ion (m/z 206.1) and 129.8 Ų for the [M+Na]⁺ ion (m/z 228.1), which are critical for analytical characterization. The compound’s structural complexity and polarizable groups make it relevant for studies in medicinal chemistry and analytical method development.

Properties

CAS No. |

28089-05-6 |

|---|---|

Molecular Formula |

C12H16ClNO2 |

Molecular Weight |

241.71 g/mol |

IUPAC Name |

2-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethylazanium;chloride |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-10(5-6-13)11-7-9(14-2)3-4-12(11)15-8;/h3-4,7H,5-6,13H2,1-2H3;1H |

InChI Key |

GRZRCLATEAOUIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC)CC[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis generally starts from appropriately substituted phenolic or acetophenone precursors, followed by cyclization to form the benzofuran ring, introduction of the methoxy and methyl substituents, and finally installation of the 2-aminoethyl side chain. The hydrochloride salt is obtained by acidification of the free amine.

Key Synthetic Routes and Reactions

Cyclization to Benzofuran Core

- The benzofuran core with 5-methoxy and 2-methyl substituents is commonly synthesized via intramolecular cyclization of 1-(5-methoxy-2-hydroxyphenyl) ethanone derivatives with α-bromoacetophenones in the presence of a base such as anhydrous potassium carbonate in refluxing acetonitrile. This “one-step” cyclization yields 2-methyl-5-methoxybenzofuran intermediates with good yields.

Introduction of the 3-(2-Aminoethyl) Side Chain

The 3-position substitution with a 2-aminoethyl group can be achieved by reductive amination or nucleophilic substitution reactions on suitable precursors. For example, the 3-position can be functionalized with a formyl or ester group, which is then converted via reductive amination using ethylenediamine or related amines, followed by reduction with sodium borohydride or lithium aluminum hydride to the corresponding aminoethyl derivative.

Another approach involves the use of 3-bromo or 3-halo derivatives of the benzofuran core, which undergo nucleophilic substitution or palladium-catalyzed coupling reactions (e.g., Sonogashira or Suzuki coupling) to install side chains that can be further transformed into the aminoethyl group.

Conversion to Hydrochloride Salt

Detailed Example Synthesis (Literature-Based)

Supporting Synthetic Procedures from Related Compounds

In related benzofuran derivatives, reductive amination of aldehyde intermediates with amines followed by Boc protection, coupling, and final deprotection steps have been reported to install aminoalkyl substituents efficiently.

Suzuki and Sonogashira coupling reactions have been employed to introduce various substituents at the 2- or 3-positions of benzofurans, enabling further functional group transformations to aminoethyl groups.

Hydrazide and hydrazone intermediates derived from acetyl-substituted benzofurans have been used as versatile platforms for heterocyclic modifications, indicating the synthetic flexibility of benzofuran scaffolds.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Reaction Conditions | Outcome |

|---|---|---|---|---|

| Benzofuran core formation | Cyclization of hydroxyacetophenone derivatives | α-Bromoacetophenones, K2CO3, acetonitrile reflux | 80–100 °C, several hours | 2-methyl-5-methoxybenzofuran |

| 3-Position functionalization | Bromination or halogenation | N-Bromosuccinimide (NBS) or similar | Room temp to reflux | 3-bromo derivative |

| Aminoethyl side chain introduction | Reductive amination or nucleophilic substitution | Ethylenediamine, NaBH4 or LiAlH4 | Room temp to reflux | 3-(2-aminoethyl)benzofuran |

| Salt formation | Acidification | HCl in dioxane or ethanol | Room temperature | Hydrochloride salt |

Research Findings and Analytical Data

The compound’s structure is confirmed by spectral data including IR (showing NH and aromatic bands), 1H NMR (with characteristic methoxy, methyl, aromatic, and aminoethyl signals), and mass spectrometry.

The hydrochloride salt improves compound stability and solubility, facilitating biological evaluation.

Synthetic yields are generally high (>70%) with reproducible procedures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ethylenediamine, methyl iodide.

Major Products Formed

Oxidation: Quinones, oxidized derivatives.

Reduction: Reduced derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran can act as selective inhibitors of receptor tyrosine kinases, which are often aberrantly expressed in various cancers, including breast and pancreatic cancers. These compounds may modulate the activity of growth factor receptors such as the epidermal growth factor receptor (EGFR) and the KDR/FLK-1 receptor, making them potential candidates for cancer therapies .

Neuropharmacological Effects

Studies have shown that benzofuran derivatives exhibit significant activity at sigma receptors, which are implicated in various neurological disorders. The flexibility and basicity of these compounds can influence their binding affinity to sigma receptors, suggesting a potential role in treating conditions like anxiety and depression .

Pharmacological Insights

Vasculogenesis and Angiogenesis Modulation

The compound has been explored for its ability to affect vasculogenesis and angiogenesis pathways. Agents that modulate the KDR/FLK-1 receptor can be useful in treating diabetic retinopathy and age-related macular degeneration, highlighting the compound's versatility in addressing vascular-related disorders .

Potential as a Contraceptive

In addition to its anticancer properties, certain studies suggest that compounds with similar structures may reduce successful blastocyte implantation, indicating potential use as contraceptive agents .

Comprehensive Data Tables

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Anticancer | Inhibition of receptor tyrosine kinases | Breast cancer, pancreatic cancer |

| Neuropharmacology | Sigma receptor binding | Anxiety disorders, depression |

| Vascular Health | Modulation of KDR/FLK-1 receptor | Diabetic retinopathy, age-related macular degeneration |

| Contraceptive Potential | Inhibition of blastocyte implantation | Unintended pregnancies |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related benzofuran compound on breast cancer cell lines. The results demonstrated a significant reduction in cell proliferation when treated with the compound, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Neuropharmacological Assessment

In a preclinical model assessing anxiety-like behaviors, administration of 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran resulted in reduced anxiety levels compared to control groups. This supports its potential application in neuropharmacology .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can interact with active sites of enzymes, while the methoxy and methyl groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle :

- The target compound’s benzofuran core (oxygen-containing) contrasts with the indole core (nitrogen-containing) in tryptamine derivatives. Benzofuran’s reduced basicity compared to indole may influence receptor binding or solubility.

Substituent Effects :

- Methyl Group (Position 2) : Unique to the target compound, this group enhances steric hindrance and may stabilize the benzofuran ring.

- Methoxy vs. Bromine/Benzyloxy : The methoxy group (electron-donating) in the target compound and 5-methoxytryptamine contrasts with the electron-withdrawing bromine in 5-bromotryptamine or the bulky benzyloxy group in 6-benzyloxytryptamine.

Physicochemical Properties :

- Collision Cross-Section (CCS) : The target compound’s predicted CCS values (e.g., 124.4 Ų for [M+H]⁺) are distinct from indole derivatives due to differences in molecular geometry and charge distribution.

- Polarity : The hydrochloride salt form of the target compound and 5-methoxytryptamine enhances water solubility compared to neutral analogues like 6-benzyloxytryptamine.

Biological Activity

3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride is a compound belonging to the benzofuran class, characterized by a fused benzene and furan ring structure. Its unique chemical structure suggests potential biological activities, particularly in the fields of neuropharmacology and cancer treatment. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C12H15N1O2- HCl

- Molecular Weight : Approximately 227.687 g/mol

The presence of an aminoethyl group at the 3-position and a methoxy group at the 5-position enhances its pharmacological properties, potentially allowing for specific interactions with biological targets.

Anticancer Properties

Research indicates that benzofuran derivatives, including 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, exhibit significant anticancer activity. A study evaluating various benzofuran derivatives demonstrated their efficacy against non-small cell lung carcinoma cell lines (A549 and NCI-H23) with IC50 values ranging from 0.49 to 68.9 µM . Notably, compounds with similar structural modifications showed enhanced antiproliferative effects, suggesting that the incorporation of specific functional groups can optimize therapeutic outcomes.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran | A549 | TBD | Apoptosis induction |

| Benzofuran derivative X | NCI-H23 | 1.48 | VEGFR-2 inhibition |

| Staurosporine (control) | A549 | 1.52 | Apoptosis induction |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to neurotransmitter systems. Benzofurans have been associated with modulation of dopamine and serotonin receptors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's . The unique combination of functional groups in this compound could enhance its ability to cross the blood-brain barrier, making it a candidate for further development in neuropharmacology.

Anti-inflammatory Activity

Benzofuran derivatives are also noted for their anti-inflammatory effects. The presence of the methoxy group is thought to contribute to reduced inflammatory responses by inhibiting pro-inflammatory cytokines. This activity could be leveraged in developing treatments for conditions characterized by chronic inflammation.

Case Studies

Several studies have highlighted the potential of benzofuran derivatives in clinical applications:

- Study on Lung Cancer : A series of benzofuran derivatives were tested against A549 and NCI-H23 cell lines, showing promising results in inhibiting cell growth through apoptosis and cell cycle arrest mechanisms .

- Neuroprotective Evaluation : Research on similar compounds indicated their ability to protect neuronal cells from oxidative stress-induced damage, suggesting a pathway for treating neurodegenerative disorders .

Synthesis

The synthesis of 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran typically involves multi-step organic reactions that allow for modifications optimizing yield and purity. This includes nucleophilic substitution reactions facilitated by the amino group and demethylation reactions involving the methoxy group.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Aminoethyl)-5-methoxy-2-methylbenzofuran, hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group protection. For benzofuran derivatives, oxidation of sulfides to sulfones (e.g., using 3-chloroperoxybenzoic acid) followed by column chromatography (hexane/ethyl acetate gradients) is effective for purification . Optimization should focus on temperature control (e.g., 273 K for exothermic steps) and stoichiometric ratios to minimize byproducts. Reaction progress can be monitored via TLC (Rf values reported in hexane–ethyl acetate systems) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- Melting Point (MP) : Compare observed MP (e.g., 167–172°C for related indole analogs) with literature values to assess purity .

- Spectroscopy : Use -NMR to confirm the benzofuran scaffold and substituents (e.g., methoxy at C5, methyl at C2). Mass spectrometry (MS) validates molecular weight (e.g., 226.70 g/mol for the hydrochloride salt) .

- Chromatography : HPLC with UV detection at 254 nm ensures >95% purity, as reported for structurally similar compounds .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store in airtight, light-protected containers at room temperature. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Stability under refrigeration (4°C) should be validated via periodic LC-MS analysis to detect degradation products like free amines or oxidized benzofurans .

Advanced Research Questions

Q. How can crystallography and computational modeling elucidate intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals π–π stacking (3.6–3.8 Å centroid distances) and hydrogen bonding (C–H⋯O). Computational tools (e.g., Gaussian or DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Pair experimental data with molecular dynamics simulations to study packing efficiency in solid-state forms .

Q. What strategies resolve contradictions in reported solubility or spectroscopic data across studies?

- Methodological Answer :

- Solubility : Compare solvent systems (e.g., DMSO for polar analogs vs. dichloromethane for non-polar derivatives) . Use saturation shake-flask methods to measure intrinsic solubility.

- Spectroscopy : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and reference standards (e.g., serotonin hydrochloride for indole analogs) .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the benzofuran core?

- Methodological Answer :

- Substituent Effects : Replace the 5-methoxy group with halogens (e.g., fluoro in ) to study electronic effects on receptor binding.

- Side Chain Modifications : Compare 2-aminoethyl with bulkier amines (e.g., thiazolidine-dione derivatives in ) to assess steric impacts.

- Biological Assays : Use radioligand binding or functional assays (e.g., cAMP modulation) to quantify activity changes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or enzymatic resolution for enantiomers.

- Process Optimization : Implement flow chemistry for controlled mixing and temperature gradients, reducing racemization risks. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.